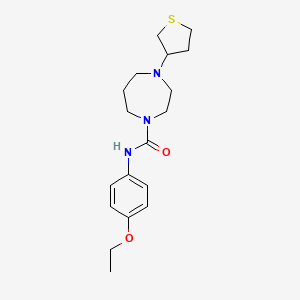
N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as ETT, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. ETT is a diazepane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Synthesis Techniques
Synthetic methods for related diazepane derivatives offer insights into potential synthetic pathways for the target compound. A study presented a convenient method for 14C-labeling of related diazepane derivatives, showcasing techniques that could be applicable for labeling and tracking the metabolism of N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in biological systems (Saemian et al., 2012).
Antimicrobial Applications
Research on structurally similar compounds, such as tetrazole-thiophene carboxamides, has shown antimicrobial properties, suggesting potential antimicrobial applications for the compound . For instance, the synthesis, characterization, and antimicrobial evaluation of related compounds indicate the potential for developing new antimicrobial agents (Talupur et al., 2021).
Anticancer Potential
Novel homopiperazine derivatives, closely related to the target compound, have been designed, synthesized, and evaluated for their anticancer activity, highlighting a possible research application in cancer treatment. One particular study found that carboxamide moiety-containing derivatives exhibited significant activity against a B-cell leukemic cell line (Teimoori et al., 2011).
Chemical Transformations and Novel Syntheses
Research into the chemical transformations of related compounds offers insights into the versatility and reactivity of diazepane derivatives. A study on the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction revealed the potential for creating a variety of novel structures, which could be analogous to potential transformations of N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide (Voskressensky et al., 2014).
Mechanistic Insights
Studies on the mechanism of action of structurally related compounds, such as the alkaline hydrolysis of diazepam, provide valuable mechanistic insights that could be relevant to understanding the chemical behavior and potential applications of the target compound (Yang, 1998).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-2-23-17-6-4-15(5-7-17)19-18(22)21-10-3-9-20(11-12-21)16-8-13-24-14-16/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSODFMOPEOGEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)
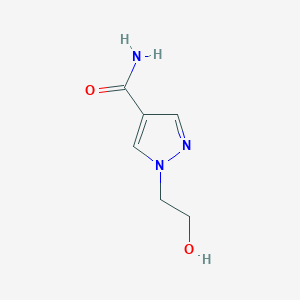
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)

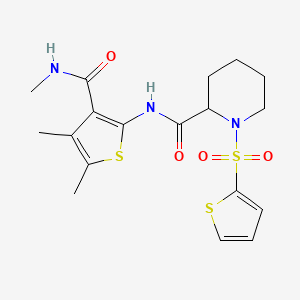
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
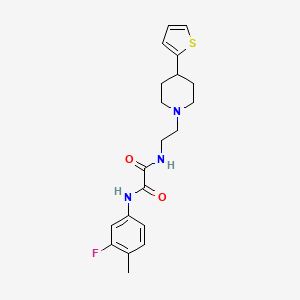
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
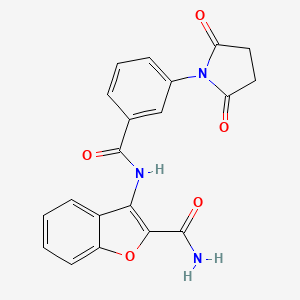
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
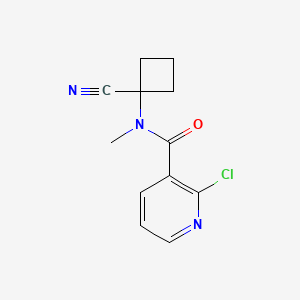
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630697.png)